6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features a tetrahydropyrimidine ring substituted with a bromophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of 4-bromobenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydropyrimidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-[(4-Methylphenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness
The presence of the bromine atom in 6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, fluoro, and methyl analogs. This can influence its biological activity and its suitability for specific applications .
Properties
IUPAC Name |
6-[(4-bromophenyl)methyl]-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-15-11(16)7-10(14-12(15)17)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVMBXTXWFXOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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